UR-2922

GPIIb/IIIa Antagonism LIBS Expression Paradoxical Platelet Activation

UR-2922 is the active metabolite of the oral prodrug UR-3216, distinguished as the sole high-affinity GPIIb/IIIa (αIIbβ3) antagonist that binds without inducing Ligand-Induced Binding Site (LIBS) expression or prothrombotic activity. This unique conformational binding profile resolves the paradoxical platelet activation that caused first-generation oral agents (e.g., orbofiban) to fail clinically, making UR-2922 the definitive negative-control tool for dissecting outside-in signaling versus target blockade. For in vivo thrombosis research, its predictable pharmacokinetics (low peak-to-trough ratio, >24h efficacy) support chronic dosing studies. Procure UR-2922 to ensure experimental validity in integrin biology, structural studies, and preclinical cardiovascular models.

Molecular Formula C25H25N7O6
Molecular Weight 519.5 g/mol
Cat. No. B15583485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-2922
Molecular FormulaC25H25N7O6
Molecular Weight519.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H25N7O6/c26-23(27)16-3-5-17(6-4-16)24(35)28-21(11-15-1-7-19(8-2-15)32(37)38)25(36)30-10-9-20-18(12-30)13-31(29-20)14-22(33)34/h1-8,13,21H,9-12,14H2,(H3,26,27)(H,28,35)(H,33,34)/t21-/m0/s1
InChIKeyZQZLGBZLYCAJEL-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UR-2922 (CAS 220386-56-1): A High-Affinity, Non-LIBS Inducing Oral GPIIb/IIIa Antagonist for Thrombosis Research


UR-2922 (CAS 220386-56-1) is the active metabolite of the oral prodrug UR-3216 and functions as a potent, selective antagonist of the platelet surface glycoprotein GPIIb/IIIa receptor (integrin αIIbβ3) [1]. It belongs to a class of non-peptide small molecule inhibitors designed to prevent fibrinogen binding and subsequent platelet aggregation, a critical step in thrombus formation [2]. Its key biophysical characteristics include exceptionally high affinity for the human platelet receptor and a unique conformational binding profile that distinguishes it from earlier generation antagonists [REFS-1, REFS-3]. UR-2922 is intended exclusively for research applications, including in vitro functional assays and in vivo preclinical thrombosis models .

The Clinical Failure of First-Generation Oral GPIIb/IIIa Antagonists and the Need for UR-2922's Differentiated Profile


The substitution of one oral GPIIb/IIIa antagonist for another is not supported by clinical and pharmacological evidence. First-generation oral agents like orbofiban and xemilofiban uniformly failed in large clinical outcome trials, with some even demonstrating a paradoxical increase in mortality despite potent antiplatelet effects [1]. This failure is attributed to a convergence of liabilities, including low receptor affinity (resulting in variable target occupancy), induction of a high-affinity ligand-induced binding site (LIBS) that causes partial agonism and paradoxical platelet activation, and poor pharmacokinetic profiles characterized by high peak-to-trough ratios that lead to an unpredictable risk of bleeding or thrombosis [2]. Therefore, selection of an oral GPIIb/IIIa antagonist cannot rely on class-based assumptions; it mandates a review of specific, quantitative evidence confirming the absence of these deleterious properties. The data for UR-2922 demonstrates a deliberate and successful re-engineering of the molecule to address these exact points of failure, making it a unique tool for research where these prior clinical liabilities are relevant [1].

Quantitative Evidence Supporting UR-2922's Differentiated Selection Over Analogs and Alternatives


Absolute Abolition of Ligand-Induced Binding Site (LIBS) Expression Compared to Orbofiban

A primary differentiator is the unique absence of LIBS expression and subsequent prothrombotic activity with UR-2922, a property that is in stark contrast to first-generation oral GPIIb/IIIa antagonists like orbofiban [REFS-1, REFS-2]. LIBS induction is a recognized mechanism for the clinical failure and increased mortality observed with earlier agents, as it can trigger partial agonism and paradoxical platelet activation [1].

GPIIb/IIIa Antagonism LIBS Expression Paradoxical Platelet Activation Thrombosis

Exceptional Human GPIIb/IIIa Receptor Affinity (Kd < 1 nM)

UR-2922 exhibits exceptionally high affinity for the human platelet GPIIb/IIIa receptor, with a Kd value reported as less than 1 nM in vitro [1]. While direct Kd values for all comparators from a single source are not available, this value is among the highest reported for the class, which is a critical parameter for ensuring consistent target occupancy and overcoming the low-affinity issues that plagued earlier oral agents [1].

GPIIb/IIIa Antagonism Receptor Binding Affinity Platelet Inhibition Kd

Sustained Target Engagement via Slow Dissociation Kinetics (koff = 90 min)

Beyond initial binding affinity, UR-2922 exhibits a remarkably slow dissociation rate from the GPIIb/IIIa receptor, with a reported koff of 90 minutes in vitro [1]. This slow off-rate contributes directly to prolonged target engagement and is a critical factor underlying the >24-hour duration of antiplatelet efficacy observed for its prodrug, UR-3216, in vivo [1]. This kinetic property is a key differentiator from antagonists with faster off-rates, which may require more frequent dosing to maintain therapeutic levels of platelet inhibition.

GPIIb/IIIa Antagonism Receptor Kinetics Dissociation Rate Target Engagement

Mechanistic Differentiation as a 'Closing' Integrin Antagonist vs. 'Opening' Agents

UR-2922 stabilizes the inactive, closed conformation of the αIIbβ3 integrin, classifying it as a 'closing' antagonist [1]. This is in contrast to 'opening' inhibitors like tirofiban, which can induce a conformational change that may contribute to partial agonism and paradoxical platelet activation [REFS-1, REFS-2]. The molecular basis for UR-2922's closing activity involves its pyrazole nitrogen acting as a hydrogen bond acceptor to a key water molecule (Water 1), preventing the structural reorganization required for receptor opening [1].

GPIIb/IIIa Antagonism Conformational Stabilization Integrin Biology Pharmacodynamics

Favorable In Vivo Pharmacokinetic Profile for Prodrug UR-3216: High Bioavailability and Low Peak/Trough Ratio

The prodrug UR-3216 is specifically designed to overcome the pharmacokinetic limitations of earlier oral GPIIb/IIIa antagonists. In vivo studies demonstrate that UR-3216 achieves high oral bioavailability, undergoes rapid bioconversion to the active form UR-2922, and is eliminated primarily via biliary excretion [REFS-1, REFS-2]. Importantly, UR-3216 exhibits a low peak-to-trough ratio and a prolonged duration of efficacy exceeding 24 hours in animal models [1]. This profile is a direct consequence of UR-2922's high affinity and slow dissociation kinetics, and it is characterized as superior to all other oral GPIIb/IIIa antagonists evaluated [1].

GPIIb/IIIa Antagonism Pharmacokinetics In Vivo Efficacy UR-3216

Research Scenarios Optimized by UR-2922's Differentiated Profile


Investigating Mechanisms of Paradoxical Platelet Activation and LIBS-Dependent Signaling

UR-2922 is the ideal research tool for delineating the role of LIBS expression in GPIIb/IIIa signaling pathways due to its unique property of high-affinity binding without inducing this conformation. As the only high-affinity GPIIb/IIIa antagonist lacking LIBS expression, it serves as a critical negative control in experiments designed to probe the functional consequences of receptor priming and outside-in signaling induced by 'opening' or LIBS-positive antagonists like orbofiban [1]. Researchers can use UR-2922 to dissociate target blockade from receptor-mediated activation events.

Preclinical Modeling of Safe and Sustained Oral Antiplatelet Therapy

For in vivo thrombosis research, the prodrug UR-3216, which is converted to UR-2922, offers a validated oral antiplatelet tool with a favorable and predictable pharmacokinetic profile [1]. Its high bioavailability, low peak-to-trough ratio, and prolonged >24-hour duration of action in animal models allow researchers to explore chronic dosing regimens with a reduced risk of bleeding complications compared to first-generation oral agents [2]. This makes it particularly well-suited for long-term efficacy studies in models of arterial thrombosis, stroke, and restenosis.

Biophysical and Structural Studies of Integrin Conformational Regulation

UR-2922 is a validated 'closing' inhibitor of the αIIbβ3 integrin, with its molecular mechanism of water-mediated closure stabilization well-characterized [1]. It is a premier tool compound for structural biologists and biochemists investigating the dynamics of integrin conformational states. UR-2922 can be used as a reference ligand in assays designed to stabilize the closed conformation, enabling comparative studies with 'opening' inhibitors like tirofiban to further elucidate the structural determinants of integrin activation and ligand binding.

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